6-(2-aminoethyl)-N-methylpyridin-2-amine
CAS No.: 1227095-55-7
Cat. No.: VC2949744
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227095-55-7 |
|---|---|
| Molecular Formula | C8H13N3 |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 6-(2-aminoethyl)-N-methylpyridin-2-amine |
| Standard InChI | InChI=1S/C8H13N3/c1-10-8-4-2-3-7(11-8)5-6-9/h2-4H,5-6,9H2,1H3,(H,10,11) |
| Standard InChI Key | FMDYEOSBQVTWBS-UHFFFAOYSA-N |
| SMILES | CNC1=CC=CC(=N1)CCN |
| Canonical SMILES | CNC1=CC=CC(=N1)CCN |
Introduction
Chemical Identity and Structure
6-(2-Aminoethyl)-N-methylpyridin-2-amine belongs to the class of aminopyridines, which are characterized by an amino group attached to a pyridine ring. This specific compound contains a pyridine core with a 2-aminoethyl substituent at position 6 and a methylamino group at position 2. Figure 1 illustrates the chemical structure of this compound.
Basic Chemical Information
The compound has the following key characteristics and identifiers:
Table 1. Chemical Identity of 6-(2-Aminoethyl)-N-Methylpyridin-2-Amine
| Parameter | Value |
|---|---|
| IUPAC Name | 6-(2-aminoethyl)-N-methylpyridin-2-amine |
| CAS Number | 1227095-55-7 |
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol |
| Standard InChI | InChI=1S/C8H13N3/c1-10-8-4-2-3-7(11-8)5-6-9/h2-4H,5-6,9H2,1H3,(H,10,11) |
| Standard InChIKey | FMDYEOSBQVTWBS-UHFFFAOYSA-N |
| SMILES | CNC1=CC=CC(=N1)CCN |
| PubChem Compound ID | 67172197 |
The compound features a pyridine ring with an ethylamine chain at position 6 and a methylamino group at position 2, creating a molecule with three nitrogen atoms that can participate in various chemical interactions.
Physical and Chemical Properties
Physical Properties
Based on structural characteristics and comparison with similar aminopyridine derivatives, the following physical properties can be anticipated for 6-(2-aminoethyl)-N-methylpyridin-2-amine:
Table 2. Estimated Physical Properties
Chemical Reactivity
6-(2-Aminoethyl)-N-methylpyridin-2-amine contains three nitrogen centers with different chemical environments:
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The primary aliphatic amine at the end of the ethyl chain
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The secondary (methylated) amine attached to the pyridine at position 2
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The pyridine nitrogen atom
These nitrogen atoms exhibit different nucleophilicity and basicity, allowing for selective chemical transformations. The primary amine is expected to be the most nucleophilic, followed by the secondary amine, while the pyridine nitrogen acts predominantly as a hydrogen bond acceptor.
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Selective N-alkylation | 2,6-diaminopyridine | Methyl halide, protected aminoethyl halide | Straightforward approach | Selectivity challenges |
| Ruthenium-catalyzed amination | Appropriate pyridine precursor | Ruthenium catalyst, amine sources | Efficient for C-N bond formation | Expensive catalyst, specialized equipment |
| Nucleophilic substitution | 6-halo-N-methylpyridin-2-amine | Ethylenediamine | Good yield potential | Requires preparation of precursor |
| Functional group transformation | 2-amino-6-methylpyridine | Oxidizing agents, reducing agents | Uses commercially available starting material | Multi-step synthesis |
Applications and Biological Significance
Chemical Applications
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Ligand in Coordination Chemistry: The multiple nitrogen atoms in 6-(2-aminoethyl)-N-methylpyridin-2-amine make it a potential tridentate ligand for coordination with transition metals such as rhenium, similar to what has been observed with related aminopyridine compounds .
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Building Block in Organic Synthesis: The compound can serve as a versatile intermediate for the preparation of more complex heterocyclic structures with potential biological activities .
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Catalysis Applications: Aminopyridines have been explored as components in catalytic systems, suggesting similar potential for this compound .
Structure-Activity Relationships
Studies on related aminopyridine derivatives provide insights into how structural features of 6-(2-aminoethyl)-N-methylpyridin-2-amine might influence its biological activity.
Key Structure-Activity Findings from Related Compounds
Table 4. Structure-Activity Relationships in Related Aminopyridines
Research on position-6 substituted 2-amino-4-methylpyridine analogues has demonstrated that substitution patterns at position 6 significantly influence selectivity and potency for targets such as inducible nitric oxide synthase (iNOS) . The presence of a two-carbon spacer (ethyl group) between nitrogen atoms, as found in 6-(2-aminoethyl)-N-methylpyridin-2-amine, often provides optimal geometric arrangement for interaction with biological receptors .
Analytical Characterization
Spectroscopic Properties
Based on structural features and data from similar compounds, the following spectroscopic characteristics would be expected for 6-(2-aminoethyl)-N-methylpyridin-2-amine:
Table 5. Predicted Spectroscopic Data
| Analytical Method | Expected Key Features |
|---|---|
| ¹H NMR | Signals for: N-CH₃ (~2.8-3.0 ppm), pyridine aromatic protons (~6.5-8.0 ppm), -CH₂-CH₂- protons (~2.8-3.5 ppm), NH and NH₂ protons (variable, ~1.5-5.0 ppm) |
| ¹³C NMR | Signals for: N-CH₃ (~28-30 ppm), pyridine carbons (~105-160 ppm), -CH₂-CH₂- carbons (~35-45 ppm) |
| IR | Characteristic bands for: N-H stretching (3300-3500 cm⁻¹), aromatic C=C and C=N stretching (1400-1600 cm⁻¹), C-N stretching (1250-1350 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 151, with fragmentation patterns showing loss of amino groups and cleavage of the ethyl chain |
Related Compounds and Structural Analogs
Several related aminopyridine compounds share structural similarities with 6-(2-aminoethyl)-N-methylpyridin-2-amine, providing context for understanding its properties and potential applications.
Structural Analogs
Table 6. Comparison with Structural Analogs
Future Research Directions
The unique structural features of 6-(2-aminoethyl)-N-methylpyridin-2-amine suggest several promising avenues for future research:
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Pharmacological Screening: Comprehensive evaluation of its anticonvulsant, anti-inflammatory, and neuroprotective potential based on the activities observed in related compounds.
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Metal Coordination Studies: Investigation of its potential as a tridentate ligand for transition metals, with possible applications in catalysis and medicinal inorganic chemistry.
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Derivatization Strategies: Development of synthetic routes to create libraries of derivatives with modified substituents to enhance specific biological activities.
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Structure-Activity Relationship Studies: Systematic evaluation of how structural modifications affect biological activity and binding to specific targets.
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Application in Heterocyclic Synthesis: Exploration of its utility as a building block for constructing more complex heterocyclic compounds with potential pharmaceutical applications.
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